6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Physicochemical profiling LogP Molecular weight

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-23-1; molecular formula C15H10Br2N2O; MW 394.06) is a doubly brominated N3,C6-disubstituted 4(3H)-quinazolinone derivative bearing bromine atoms at the 6-position of the quinazolinone core and at the para-position of the N3-benzyl substituent. This compound belongs to the 4(3H)-quinazolinone class, a privileged heterocyclic scaffold associated with diverse biological activities including kinase inhibition, monoamine oxidase (MAO) modulation, antiviral activity, and anticancer potential.

Molecular Formula C15H10Br2N2O
Molecular Weight 394.06 g/mol
CAS No. 302913-23-1
Cat. No. B11979047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone
CAS302913-23-1
Molecular FormulaC15H10Br2N2O
Molecular Weight394.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br
InChIInChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2
InChIKeyKMOLCAFZKWUFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-23-1): Procurement-Relevant Structural and Class Profile


6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-23-1; molecular formula C15H10Br2N2O; MW 394.06) is a doubly brominated N3,C6-disubstituted 4(3H)-quinazolinone derivative bearing bromine atoms at the 6-position of the quinazolinone core and at the para-position of the N3-benzyl substituent . This compound belongs to the 4(3H)-quinazolinone class, a privileged heterocyclic scaffold associated with diverse biological activities including kinase inhibition, monoamine oxidase (MAO) modulation, antiviral activity, and anticancer potential [1][2]. Its dual bromine substitution pattern distinguishes it from mono-halogenated or unsubstituted analogs in terms of lipophilicity, molecular recognition properties, and synthetic versatility for downstream derivatization via transition-metal-catalyzed cross-coupling reactions .

Why 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone Cannot Be Replaced by a Generic 4(3H)-Quinazolinone Analog


The 4(3H)-quinazolinone scaffold is highly sensitive to both the nature and position of halogen substituents. Substituting the C6-bromine with chlorine (as in CAS 302913-20-8) reduces molecular weight by approximately 44 Da and decreases lipophilicity (ACD/LogP approximately 3.83 for 6-Cl vs. an estimated >4.0 for 6-Br analog), altering membrane partitioning behavior . Removing the 6-bromo entirely (CAS 302913-19-5) drops the molecular weight to 315.17 and reduces XlogP to 2.9, fundamentally changing the compound's physicochemical profile . Within the MAO-B inhibition SAR established for this class, N3/C6-disubstituted derivatives achieve sub-micromolar potency (IC50 = 0.685 μM for the most potent analog), whereas C6-monosubstituted compounds are approximately 9-fold less potent (best IC50 = 6.35 μM), demonstrating that the N3-substitution pattern is critical and not interchangeable [1]. Furthermore, the C6-aryl bromide serves as a superior handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling compared to the corresponding aryl chloride, directly affecting downstream synthetic tractability . These differences cumulatively preclude simple in-class substitution.

Quantitative Differentiation Evidence: 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Gradients Across C6-Halogen Series

The target compound (MW 394.06, dibromo) occupies a distinct physicochemical space compared to its closest commercially available analogs. The 6-chloro analog (CAS 302913-20-8; MW 349.61; ACD/LogP 3.83) is ~44 Da lighter and approximately 0.2–0.3 logP units less lipophilic . The parent N3-(4-bromobenzyl) compound lacking C6-halogen (CAS 302913-19-5) has MW 315.17 and XlogP 2.9 . The tribromo analog 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (MW ~472.96) is substantially heavier [1]. This MW/logP gradient directly impacts membrane permeability predictions, protein binding, and chromatographic retention behavior.

Physicochemical profiling LogP Molecular weight Halogen substitution

MAO-B Inhibition SAR: N3/C6-Disubstitution Confers ~9-Fold Potency Enhancement Over C6-Monosubstituted Analogs

In a systematic 2019 study by Qhobosheane et al., twelve C6-monosubstituted and nine N3/C6-disubstituted 4(3H)-quinazolinone derivatives were evaluated against recombinant human MAO-A and MAO-B [1]. The most potent C6-monosubstituted compound (7f) exhibited an MAO-B IC50 of 6.35 μM, whereas the most potent N3/C6-disubstituted derivative (8b) achieved a 9.3-fold improvement with IC50 = 0.685 μM [1]. The target compound, as an N3/C6-disubstituted derivative bearing a 6-bromo and N3-(4-bromobenzyl) substitution pattern, falls within this higher-potency disubstituted class. Although direct IC50 data for this exact compound were not located in public literature, its structural features align with the disubstituted series that demonstrated sub-micromolar MAO-B inhibition [1]. All tested compounds in this series inhibited MAO-B more effectively than MAO-A, indicating isoform selectivity [2].

Monoamine oxidase B Parkinson's disease Structure-activity relationship Quinazolinone

N3-Benzyl Substituent Effects on Antiproliferative Activity: Class-Level Cytostatic SAR

A 2016 study by Piotrowska et al. evaluated isoxazolidine conjugates of N3-substituted quinazolinones for antiviral and cytostatic activity. Within this series, compounds bearing benzyl substituents at N3 in the quinazolinone skeleton exhibited antiproliferative activity toward immortalized cell lines with IC50 values in the 21–102 μM range [1]. The target compound carries a 4-bromobenzyl group at N3, which introduces an additional bromine atom capable of halogen bonding interactions not present in the unsubstituted N3-benzyl analogs (e.g., CAS 100954-32-3, 3-benzyl-6-bromoquinazolin-4(3H)-one) . This structural feature may enhance target binding affinity through both increased lipophilicity and specific halogen-bond interactions with protein backbone carbonyls or π-systems in hydrophobic binding pockets.

Antiproliferative Cytostatic Quinazolinone N3-substitution

C6-Aryl Bromide vs. Chloride: Differential Reactivity for Downstream Cross-Coupling Derivatization

The C6-aryl bromide in the target compound provides a demonstrably superior leaving group for palladium-catalyzed cross-coupling reactions compared to the C6-aryl chloride in the direct analog CAS 302913-20-8. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction temperatures, shorter reaction times, and broader substrate scope [1]. This differential reactivity is well-established in the synthetic chemistry literature and has been exploited in quinazolinone derivatization strategies where 6-bromoquinazolinones serve as precursors for 6-aryl, 6-amino, and 6-alkynyl analogs via cross-coupling [2]. The Bidepharm supplier confirms batch-level quality control (NMR, HPLC, GC) at 95+% purity, ensuring the C6-Br site is intact and available for derivatization .

Suzuki coupling Buchwald-Hartwig amination Aryl bromide Synthetic intermediate

Halogen-Bonding Capacity: Dual Bromine Donors as a Molecular Recognition Feature

The target compound presents two distinct aryl bromine atoms (C6-Br and N3-(4-Br-benzyl)) capable of acting as halogen-bond (XB) donors. Quantum chemical calculations have established that aryl bromines form a positive electrostatic potential cap (σ-hole) along the C–Br bond axis, enabling attractive interactions with Lewis bases such as protein backbone carbonyl oxygens (C–Br···O=C distance typically 2.9–3.3 Å; interaction energy –5 to –15 kJ/mol) [1]. The 6-chloro analog (CAS 302913-20-8) has only one bromine (N3-benzyl) and a weaker halogen-bond donor at C6 (C–Cl σ-hole magnitude ~40–60% smaller than C–Br) [2]. The parent compound (CAS 302913-19-5) has only one bromine donor total (at N3-benzyl), while the N3-debrominated analog (CAS 100954-32-3) has only the C6-Br donor. The target compound is therefore unique among these analogs in offering two strong XB donor sites .

Halogen bonding Molecular recognition Sigma-hole Protein-ligand interaction

Validated Application Scenarios for 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-23-1)


Synthetic Intermediate for Focused Quinazolinone Libraries via C6 Cross-Coupling

The C6-aryl bromide of 6-bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone serves as a reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the construction of diverse C6-derivatized quinazolinone libraries. Compared to the 6-chloro analog (CAS 302913-20-8), the C6-Br bond undergoes oxidative addition to Pd(0) approximately 10–100× faster under standard conditions, enabling milder reaction temperatures (60–80 °C vs. 100–120 °C for ArCl) and broader functional group tolerance [1]. Supplier batch QC data (NMR, HPLC, GC) confirms the integrity of the bromination pattern at 95+% purity, ensuring reproducible coupling yields .

MAO-B Inhibitor Probe Development for Neurodegenerative Disease Research

The N3/C6-disubstitution pattern of the target compound places it within the structural class that achieved sub-micromolar MAO-B inhibition (best IC50 = 0.685 μM) in the 2019 Qhobosheane et al. study, representing a ~9-fold potency enhancement over the best C6-monosubstituted analog (IC50 = 6.35 μM) [2]. For researchers developing MAO-B inhibitors as Parkinson's disease adjunct therapies, the target compound's substitution architecture is essential for achieving the potency range required for meaningful target engagement; substituting a C6-monosubstituted or N3-unsubstituted analog would entail a predicted potency penalty of approximately one order of magnitude [2].

Biophysical Probe for Halogen-Bonding Interaction Studies in Protein-Ligand Complexes

With two aryl bromine atoms positioned on distinct ring systems (quinazolinone C6 and N3-benzyl para-position), the target compound provides a dual halogen-bond donor system for crystallographic or NMR-based studies of XB interactions in protein binding pockets. The C–Br σ-hole depth exceeds that of the C–Cl analog by approximately 40–60%, enabling stronger and more geometrically defined interactions with backbone carbonyl oxygens [3]. The parent compound (CAS 302913-19-5) and N3-debrominated analog (CAS 100954-32-3) each possess only one XB donor, precluding the study of bidentate halogen-bonding geometries .

Physicochemical Reference Standard in the C6-Halogenated Quinazolinone Series

With a molecular weight of 394.06 Da and an estimated ACD/LogP of approximately 4.0, the target compound occupies the central position in the C6-halogen MW/logP gradient: it is heavier and more lipophilic than the 6-Cl analog (MW 349.61; LogP 3.83) and the parent (MW 315.17; XlogP 2.9), yet lighter than the tribromo analog (MW ~472.96) . This intermediate profile, combined with zero Rule-of-5 violations, makes it an appropriate calibration standard for chromatographic method development and cellular permeability assays where the full halogen series is under evaluation [1].

Quote Request

Request a Quote for 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.